ethyl (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate
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Overview
Description
ethyl (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate is an organic compound with significant potential in various scientific fields. This compound is known for its versatility and is used in a range of applications from pharmaceuticals to material science.
Scientific Research Applications
ethyl (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate is utilized in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Applied in the development of advanced materials and polymers
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other compounds in its class, possibly through binding to active sites or altering the conformation of target proteins .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn affects its efficacy and safety profile .
Result of Action
The compound’s effects would depend on its specific targets and mode of action .
Safety and Hazards
While specific safety and hazard information for “2-Cyano-3-(3-phenoxyphenyl)propenoic acid ethyl ester” is not available, similar compounds like “2-Cyano-3-ethoxy-2-propenoic acid ethyl ester” can cause gastrointestinal irritation with nausea, vomiting, and diarrhea if ingested, respiratory tract irritation if inhaled, and skin and eye irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate typically involves the reaction of 3-phenoxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
ethyl (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3,3-diphenyl-2-propenoic acid ethyl ester: Similar in structure but with different substituents on the phenyl ring.
Ethyl 2-cyano-3-phenyl-2-propenoate: Another structurally related compound with distinct chemical properties.
Uniqueness
ethyl (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate stands out due to its unique phenoxyphenyl group, which imparts specific chemical and biological properties not found in other similar compounds. This makes it particularly valuable in specialized applications .
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-21-18(20)15(13-19)11-14-7-6-10-17(12-14)22-16-8-4-3-5-9-16/h3-12H,2H2,1H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIIAGDFTJLEAY-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)OC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=CC=C1)OC2=CC=CC=C2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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